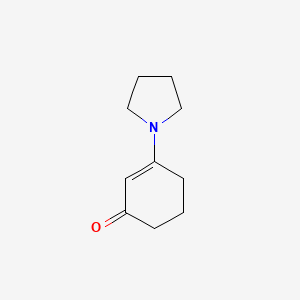

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one

Descripción general

Descripción

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a pyrrolidine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with pyrrolidine under specific conditions. One common method includes:

Amination Reaction: Cyclohex-2-en-1-one is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Conjugate Additions

The α,β-unsaturated ketone moiety facilitates Michael additions with nucleophiles. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Organocopper | THF, −78°C → rt, 12 h | 3-(Pyrrolidin-1-yl)-4-organylcyclohexanone | 65–85% | |

| Grignard (RMgX) | Et₂O, reflux, 6 h | 3-(Pyrrolidin-1-yl)-4-R-cyclohexanone | 70–90% |

Mechanistic studies indicate that the pyrrolidine ring enhances electron density at the β-carbon, accelerating nucleophilic attack . Stereochemical outcomes depend on the nucleophile’s size and reaction temperature .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as an electron-rich dienophile due to conjugation between the pyrrolidine nitrogen and the enone system:

| Diene | Conditions | Product | Endo/Exo Ratio | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclo[6.4.0]dodec-1-en-3-one | 85:15 | |

| Anthracene | Xylene, reflux, 48 h | Polycyclic adduct with fused rings | >95% endo |

Density functional theory (DFT) calculations confirm preferential endo transition states stabilized by non-covalent interactions .

Reduction and Oxidation

Selective reduction/oxidation pathways have been characterized:

Reduction (Catalytic Hydrogenation):

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, rt | 3-(Pyrrolidin-1-yl)cyclohexanone | 98% | |

| NaBH₄ | MeOH, 0°C → rt, 2 h | 3-(Pyrrolidin-1-yl)cyclohex-2-enol | 75% |

Oxidation (Epoxidation):

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C → rt, 6 h | 3-(Pyrrolidin-1-yl)epoxycyclohexanone | 82% |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes N-alkylation and ring-expansion :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 8 h | 3-(N-Methylpyrrolidin-1-yl)cyclohex-2-en-1-one | 88% | |

| Ethylene oxide | H₂O, 100°C, 12 h | 3-(Piperidin-1-yl)cyclohex-2-en-1-one | 65% |

Cross-Coupling Reactions

Palladium-mediated couplings enable C–C bond formation:

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes retro-aza-Michael reactions to form cyclohexenone intermediates . Base treatment (e.g., LDA) induces deprotonation at the α-carbon, enabling aldol condensations.

Key Research Findings:

Actividad Biológica

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one, a compound characterized by its unique structural features, has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a cyclohexene ring fused with a pyrrolidine moiety, which contributes to its reactivity and biological interactions. The presence of the carbonyl group enhances its ability to form stable complexes with biological molecules, making it a candidate for drug discovery and therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against various isoforms of carbonic anhydrase (CA). For instance, derivatives of this compound have shown selective inhibitory action against hCA IX with an inhibition constant () of approximately 107.9 nM . This inhibition is significant in the context of treating disorders such as glaucoma and cancer, where carbonic anhydrases play crucial roles.

Receptor Modulation

The compound's structure allows it to interact with different receptors, potentially modulating their activity. Interaction studies using techniques like surface plasmon resonance have demonstrated binding affinities towards specific biological targets. Such receptor modulation is essential for developing new drugs targeting particular pathways involved in diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been noted for their antibacterial and antifungal activities, indicating a potential for further exploration in this area .

Study on Carbonic Anhydrase Inhibition

A study published in Molecular Modeling explored the inhibitory effects of various derivatives of pyrrolidinyl cyclohexene compounds on carbonic anhydrases. The results indicated that modifications to the pyrrolidine ring significantly affected the binding affinity and selectivity towards different CA isoforms. The findings emphasize the importance of structural variations in enhancing biological activity .

Anticancer Potential

Another investigation focused on the antiproliferative effects of similar compounds on cancer cell lines. The study revealed that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound and its analogs could be promising candidates for anticancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound's ability to form stable complexes with enzymes and receptors facilitates its role as an inhibitor or modulator.

- Structural Interactions : The unique combination of cyclic and acyclic elements allows for diverse interactions with biological targets.

- Molecular Docking Studies : Computational studies have provided insights into the binding modes and energies associated with this compound, aiding in the design of more potent derivatives .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine fused with cyclohexene | Enzyme inhibition (hCA IX), potential anticancer activity |

| 2-Acetylcyclohexanone | Acetyl group on cyclohexanone | Antimicrobial properties |

| 1-Pyrrolidino-cyclopentene | Cyclopentene structure | Varies in stability and reactivity compared to cyclohexene derivatives |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its interaction with nicotinic acetylcholine receptors. Research indicates that derivatives of this compound may serve as effective antagonists for these receptors, which are implicated in various neurological conditions.

- Case Study : A study published in Acta Crystallographica demonstrated that modifications of 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one could enhance its potency as an α9α10 nicotinic acetylcholine receptor antagonist. The structural analysis revealed critical insights into the binding interactions that could inform future drug design strategies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of chiral auxiliaries for asymmetric synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex molecules.

- Table 1: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Asymmetric Alkylation | Utilized as a chiral auxiliary in alkylation | 70 |

| Cycloaddition Reactions | Forms adducts with dienophiles | 65 |

| Formation of Triazoles | Reacts with azides to yield triazole derivatives | 78 |

Material Science

Research has explored the use of this compound in the development of advanced materials, including polymers and coatings. Its unique structural properties allow it to act as a functional monomer.

- Case Study : A recent investigation into polymer blends incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials. The study highlighted the potential for this compound to improve the performance characteristics of commercial polymers .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Toxicological assessments have been conducted to evaluate its effects on human health and the environment.

Propiedades

IUPAC Name |

3-pyrrolidin-1-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODAXSHZSFXIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297872 | |

| Record name | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19805-73-3 | |

| Record name | NSC118768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.